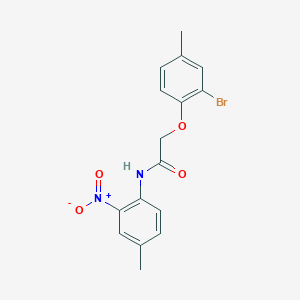![molecular formula C23H21N5O3S B4896844 N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4896844.png)
N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide, commonly known as AQ-RA 741, is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of the ATP-sensitive potassium channels, which are present in various tissues such as the pancreas, heart, and brain. AQ-RA 741 has been extensively studied for its pharmacological properties and potential therapeutic applications.
作用機序
AQ-RA 741 inhibits the ATP-sensitive potassium channels, which are present in various tissues such as the pancreas, heart, and brain. By inhibiting these channels, AQ-RA 741 increases the intracellular calcium concentration, which leads to the release of insulin from pancreatic beta cells, and improves cardiac function by increasing contractility. AQ-RA 741 also has neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have various biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity in animal models of diabetes. AQ-RA 741 also reduces ischemia-reperfusion injury and improves cardiac function. In addition, AQ-RA 741 reduces oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
AQ-RA 741 has several advantages for lab experiments. It is a potent inhibitor of the ATP-sensitive potassium channels, which makes it useful for studying the physiological and pharmacological effects of these channels. AQ-RA 741 is also relatively stable and easy to synthesize. However, AQ-RA 741 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. AQ-RA 741 also has a short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for AQ-RA 741 research. One area of interest is the potential therapeutic applications of AQ-RA 741 in diabetes, cardiovascular diseases, and neurological disorders. Further studies are needed to determine the efficacy and safety of AQ-RA 741 in humans. Another area of interest is the development of new AQ-RA 741 analogs with improved pharmacological properties. These analogs could be used to study the physiological and pharmacological effects of ATP-sensitive potassium channels in more detail. Finally, AQ-RA 741 could be used as a tool to study the role of ATP-sensitive potassium channels in various diseases and physiological processes.
合成法
AQ-RA 741 can be synthesized by the reaction of 3-(3-methylphenylamino)-2-quinoxalinylamine with N-(4-bromophenyl)sulfonamide in the presence of a base, followed by the reaction with acetic anhydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
AQ-RA 741 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cardiovascular diseases, and neurological disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. AQ-RA 741 has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In addition, AQ-RA 741 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[4-[[3-(3-methylanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-6-5-7-18(14-15)25-22-23(27-21-9-4-3-8-20(21)26-22)28-32(30,31)19-12-10-17(11-13-19)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXVUYMDIIZUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[3-(3-methylanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-6-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4896765.png)
![1-{4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B4896780.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B4896788.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4896801.png)
![6-(2-chlorophenyl)-N-methyl-N-(3-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4896806.png)
![2-((1-adamantylmethyl){[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4896821.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B4896823.png)
![(3R*,4R*)-1-[2-(cyclopentyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4896830.png)
![5-acetyl-3-amino-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896862.png)
![1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4896870.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4896875.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)